(2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine
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Overview
Description
(2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine is a chemical compound used in scientific research. It is a potent and selective inhibitor of the dopamine transporter (DAT) and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism Of Action
(2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine selectively binds to the dopamine transporter ((2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine) and inhibits the reuptake of dopamine from the synaptic cleft, leading to an increase in the extracellular concentration of dopamine in the brain. This mechanism of action is similar to that of cocaine and other psychostimulants, but (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine has a lower abuse potential and fewer side effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine depend on the dose, route of administration, and the specific brain regions targeted. At low doses, it increases the release of dopamine in the prefrontal cortex, enhancing cognitive function and attention. At higher doses, it activates the reward pathway in the brain, leading to euphoria and addiction-like behavior. It also has effects on other neurotransmitters, such as norepinephrine and serotonin, which can modulate its overall effects.
Advantages And Limitations For Lab Experiments
The advantages of using (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine in lab experiments include its high selectivity for (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine, its lower abuse potential and fewer side effects compared to other psychostimulants, and its ability to modulate dopamine release in a dose-dependent manner. However, its limitations include the potential for off-target effects on other neurotransmitter systems, the need for specialized equipment and expertise for its synthesis and handling, and the ethical concerns associated with its use in animal experiments.
Future Directions
There are several future directions for research on (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine. One direction is to investigate its potential therapeutic applications in various neurological and psychiatric disorders, such as ADHD, depression, and drug addiction. Another direction is to further elucidate its mechanism of action and its effects on other neurotransmitter systems. Additionally, the development of novel analogs of (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine with improved selectivity and pharmacokinetic properties could lead to the discovery of new drugs for the treatment of neurological and psychiatric disorders.
Synthesis Methods
The synthesis of (2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final purification of the product. The detailed synthesis method is beyond the scope of this paper, but it can be found in the literature.
Scientific Research Applications
(2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has also been used as a tool compound in neuroscience research to investigate the role of dopamine in brain function and behavior.
properties
IUPAC Name |
(2S)-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-7(4-11)2-8-3-9(10)6-12-5-8/h3,5-7H,2,4,11H2,1H3/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBDWUYRBQYXIS-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CN=C1)F)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC(=CN=C1)F)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(5-Fluoropyridin-3-yl)-2-methylpropan-1-amine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.